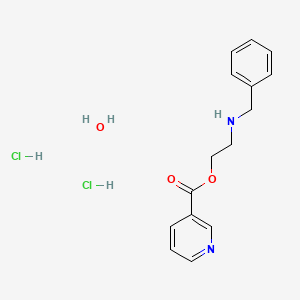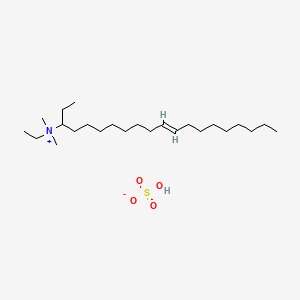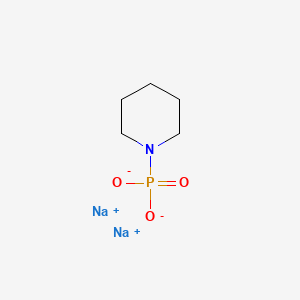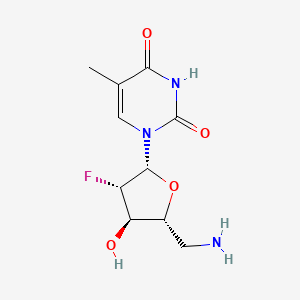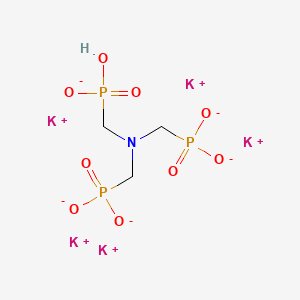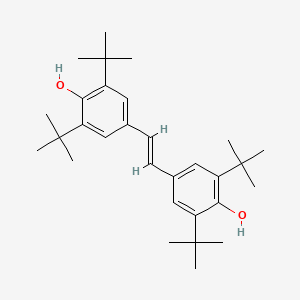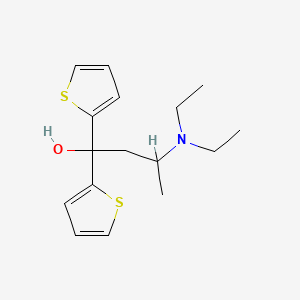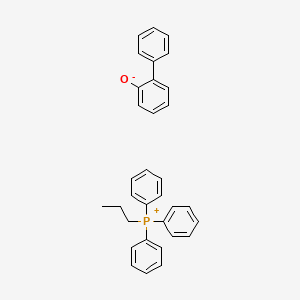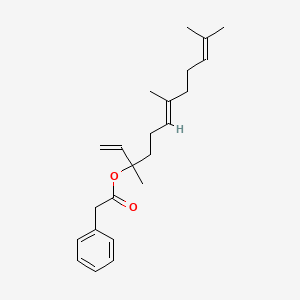
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate is a heterocyclic organic compound with the molecular formula C23H32O2 and a molecular weight of 340.5 g/mol . It is known for its unique structure, which includes a phenylacetate group and a vinyldeca-dienyl chain. This compound is primarily used in research and experimental applications.
Vorbereitungsmethoden
The synthesis of 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate involves several steps. The synthetic route typically includes the following steps:
Formation of the vinyldeca-dienyl chain: This step involves the reaction of appropriate starting materials under specific conditions to form the vinyldeca-dienyl chain.
Attachment of the phenylacetate group: The phenylacetate group is then attached to the vinyldeca-dienyl chain through esterification reactions.
Analyse Chemischer Reaktionen
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the vinyldeca-dienyl chain, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate has several scientific research applications, including:
Chemistry: It is used as a model compound in studying esterification and other organic reactions.
Biology: Researchers use this compound to study its effects on biological systems, particularly its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate involves its interaction with specific molecular targets. The phenylacetate group can interact with enzymes and receptors, while the vinyldeca-dienyl chain can participate in various chemical reactions. These interactions can lead to changes in the activity of enzymes and other biomolecules, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate can be compared with similar compounds such as:
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl acetate: This compound has a similar structure but lacks the phenyl group.
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl benzoate: This compound has a benzoate group instead of a phenylacetate group.
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl propionate: This compound has a propionate group instead of a phenylacetate group.
The uniqueness of this compound lies in its specific combination of the phenylacetate group and the vinyldeca-dienyl chain, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
85030-16-6 |
|---|---|
Molekularformel |
C23H32O2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] 2-phenylacetate |
InChI |
InChI=1S/C23H32O2/c1-6-23(5,17-11-14-20(4)13-10-12-19(2)3)25-22(24)18-21-15-8-7-9-16-21/h6-9,12,14-16H,1,10-11,13,17-18H2,2-5H3/b20-14+ |
InChI-Schlüssel |
FHYSZDJZDKDKIJ-XSFVSMFZSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CCC(C)(C=C)OC(=O)CC1=CC=CC=C1)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(C)(C=C)OC(=O)CC1=CC=CC=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



